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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carboxylic acid

CAS No.: 1086399-13-4

Cat. No.: B1396022

Get Quote

Executive Summary
Spiro[2.5]octane-6-carboxylic acid (CAS: 1086399-13-4) represents a strategic scaffold in

medicinal chemistry, offering a balance between lipophilicity and structural rigidity. Unlike

flexible cyclohexyl analogs, the spiro[2.5]octane core introduces a high fraction of saturated

carbon (

) while restricting conformational freedom. This guide details its structural properties, a
validated synthetic route via Simmons-Smith cyclopropanation, and its application as a
bioisostere for gem-dimethyl substituted cyclohexanes.

Physicochemical & Structural Profile
The molecule consists of a cyclopropane ring fused to a cyclohexane ring at a single carbon

atom (C3 in IUPAC numbering for spiro[2.5]octane, though often numbered relative to the acid

in medicinal chemistry contexts). The carboxylic acid at position 6 is distal ("para") to the spiro

junction.
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Property Value / Description Relevance

Formula
Low MW fragment (<200 Da)

ideal for FBDD.

MW 154.21 g/mol High ligand efficiency potential.

cLogP ~1.8 - 2.1 (Predicted)

Moderate lipophilicity;

cyclopropane adds ~0.5 logP

vs. H.

pKa ~4.78 (Predicted)

Typical aliphatic carboxylic

acid; suitable for amide

coupling.

TPSA 37.3 Å² High membrane permeability.

Geometry Distorted Chair

Spiro fusion flattens the ring at

C3; Acid prefers equatorial

orientation.

Conformational Analysis
The spiro[2.5]octane system exhibits a preferred chair conformation in the cyclohexane ring.

The cyclopropane moiety acts as a sterically demanding group (similar to a gem-dimethyl

group) but introduces additional "Thorpe-Ingold" effects that can pre-organize the molecule for

binding.

Axial vs. Equatorial: The carboxylic acid at C6 generally prefers the equatorial position to

minimize 1,3-diaxial interactions, although the energy barrier for ring flipping is modified by

the spiro-fusion.

Vector Alignment: The spiro-cyclopropane vector is orthogonal to the mean plane of the

cyclohexane, creating a distinct 3D shape distinct from flat aromatic scaffolds.

Validated Synthetic Protocol
While various routes exist, the most robust, scalable method involves the Simmons-Smith

cyclopropanation of an exocyclic alkene derived from a 4-substituted cyclohexanone. This
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route avoids the regioselectivity issues of direct alkylation.

Reaction Pathway Diagram

Figure 1: Stepwise synthesis of Spiro[2.5]octane-6-carboxylic acid via exocyclic alkene intermediate.
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Step-by-Step Methodology
Step 1: Wittig Methylenation
Objective: Convert the C4 ketone to an exocyclic methylene group.

Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide

(KOtBu, 1.3 equiv), dry THF.

Procedure:

Suspend phosphonium salt in dry THF at 0°C under

.

Add KOtBu portion-wise; stir 1h (solution turns yellow).

Add Ethyl 4-oxocyclohexanecarboxylate dropwise. Warm to RT and stir 4h.

Workup: Quench with sat.

, extract with hexane/EtOAc (removes

).

Validation:

NMR shows disappearance of ketone signals and appearance of alkene protons at

4.65 ppm (s, 2H).
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Step 2: Simmons-Smith Cyclopropanation
Objective: Stereospecific addition of methylene across the double bond.

Reagents: Diiodomethane (

), Zinc-Copper couple (Zn-Cu) or

, Diethyl ether (

).

Procedure:

Safety Note: Organozinc reagents are pyrophoric. Use strictly anhydrous conditions.

Suspend Zn-Cu couple in

with a crystal of

.

Add

slowly at reflux to generate the carbenoid (

).

Add the exocyclic alkene from Step 1 slowly. Reflux for 12–24h.

Workup: Quench cautiously with sat.

. Extract with

. Wash organic layer with

and brine.

Validation: Disappearance of alkene protons. Appearance of high-field cyclopropane protons

(

0.2–0.5 ppm).
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Step 3: Ester Hydrolysis
Objective: Unmask the carboxylic acid.

Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).

Procedure:

Dissolve ester in THF/Water. Add LiOH (3 equiv).

Stir at RT for 4h (monitor by TLC).

Isolation: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1] Dry over

and concentrate.

Purification: Recrystallization from Hexane/EtOAc usually yields pure acid.

Reactivity & Handling
Chemical Stability

Cyclopropane Ring: The spiro-cyclopropane is remarkably stable to standard acidic and

basic conditions used in peptide coupling. However, avoid strong Lewis acids (e.g.,

,

) or extreme hydrogenation conditions (

), which may induce ring-opening to a gem-dimethyl or ethyl group.

Carboxylic Acid: Behaves as a standard aliphatic acid. It is prone to forming acid chlorides (

) or activated esters (HATU/EDC) without affecting the spiro center.

Storage
Conditions: Store at 2–8°C. Hygroscopic potential is low.

Shelf-life: >2 years if kept dry.
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Medicinal Chemistry Applications
Bioisosterism
Spiro[2.5]octane is a validated bioisostere for:

4,4-Dimethylcyclohexane: The spiro ring mimics the steric bulk of the dimethyl group but

prevents metabolic oxidation at the methyl carbons (a common clearance pathway).

Cyclohexane: Increases lipophilicity and rigidity, reducing the entropic penalty upon binding

to a protein pocket.

Case Study Logic
When a lead compound containing a cyclohexane ring suffers from rapid microsomal clearance

(metabolic instability), replacing the ring with spiro[2.5]octane-6-carboxylic acid often:

Blocks Metabolism: The cyclopropane ring is metabolically "harder" than open alkyl chains.

Maintains Potency: The vector of the carboxylic acid remains unchanged relative to the

scaffold core.

Lead Compound
(Cyclohexane Core)

High Clearance

Spiro-Modification
(Spiro[2.5]octane)

Design Optimized Analog
(Blocked Metabolism)

Retained Potency

Synthesis & Assay

Click to download full resolution via product page

Figure 2: Strategic application of the spiro scaffold in Lead Optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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